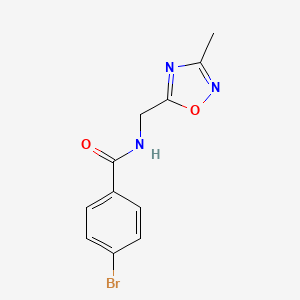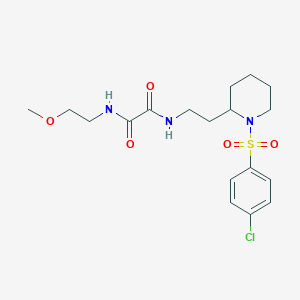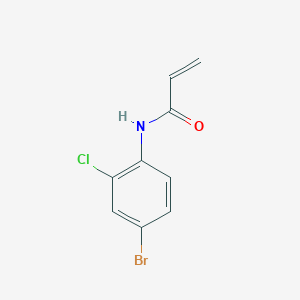![molecular formula C10H5Cl2N3O3S B2609279 N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-60-4](/img/structure/B2609279.png)
N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives in good yields . The 3,4-dichlorobenzoyl chloride used in these reactions can be prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . The C‒N‒C‒C torsion angles are − 169.2(4)° for compound 4, − 176.0(2)° and − 178.6(2)° for compound 6 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of arylamines with 3,5-dichlorobenzoyl chloride . The resulting compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3,4-Dichlorobenzoyl chloride, include a boiling point of 242 °C and a melting point of 30-33 °C .Applications De Recherche Scientifique
Synthesis Techniques
N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide, as part of the 1,2,4-thiadiazole class, is synthesized through various innovative methods. For example, derivatives of 1,2,4-thiadiazole were efficiently synthesized using Oxone as an oxidant, indicating an environmentally safe and cost-effective approach (Yoshimura et al., 2014). Furthermore, solvent-free synthesis methods for 1,2,4-thiadiazoles have been developed, demonstrating the potential for more practical and sustainable production techniques (Xu et al., 2010).
Chemical Characteristics and Interactions
The chemical characteristics of this compound and its related compounds are quite intricate. For instance, N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides were obtained through a complex process of dehydrosulfurization and cyclization, showcasing the compound's reactive nature and potential for chemical transformations (Zadorozhnii et al., 2019).
Biological Activity and Applications
Antimicrobial and Fungicidal Properties
The derivatives of 1,2,4-thiadiazole, closely related to this compound, exhibit significant biological activities. They have been reported to possess antimicrobial properties against a range of bacterial and fungal strains, indicating their potential as bioactive agents in medical and agricultural sectors (Gilani et al., 2011). Moreover, some derivatives have shown promising fungicidal activities, which could be harnessed for developing new agrochemicals (Zi-lon, 2015).
Anticancer Activity
In the realm of cancer research, certain 1,2,4-thiadiazole derivatives have demonstrated cytotoxic effects against human cancer cell lines, signifying their potential in developing anticancer therapies (Kumar et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(thiadiazole-4-carbonylamino) 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3S/c11-6-2-1-5(3-7(6)12)10(17)18-14-9(16)8-4-19-15-13-8/h1-4H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHYXURIIDMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)ONC(=O)C2=CSN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B2609196.png)





![4-[[3-[[4-[2-[4-(Oxan-2-yloxy)phenyl]propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzonitrile](/img/structure/B2609207.png)


![2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2609210.png)
![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide](/img/structure/B2609213.png)


